1,3,5-Trihydroxy-2,4,6-triméthylbenzène

Vue d'ensemble

Description

Trimethylphloroglucinol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of phloroglucinol, where three hydroxyl groups are replaced by three methoxy groups. This compound is known for its applications in pharmaceuticals, particularly for its antispasmodic properties.

Applications De Recherche Scientifique

Trimethylphloroglucinol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds.

Biology: It has been studied for its potential antioxidant properties.

Industry: It is used in the production of certain dyes and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

Target of Action

Trimethylphloroglucinol, also known as Phloroglucinol, primarily targets the smooth muscle cells in the body . It is particularly effective against the smooth muscles of the digestive and biliary tracts . It also inhibits the action of Catechol-O-Methyl Transferase (COMT), a key enzyme involved in the metabolism of catecholamines .

Mode of Action

Trimethylphloroglucinol acts by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect, reducing spasms and associated pain . The compound’s interaction with COMT may also contribute to its spasmolytic properties by inducing relaxation of smooth muscular spasms .

Biochemical Pathways

Its inhibition of voltage-dependent calcium channels suggests it may impact calcium signaling pathways within smooth muscle cells . By inhibiting COMT, it could also influence the metabolic pathways of catecholamines .

Pharmacokinetics

It’s known that the compound can be excreted in urine as the parent drug, sulfo- and glucurono-conjugates, and hydroxylated metabolites .

Result of Action

The primary result of Trimethylphloroglucinol’s action is the reduction of spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions such as colic . In addition, it has been used in trials studying the diagnostic of Colonoscopy .

Action Environment

It’s known that the presence of water in the crystal lattice of pharmaceutical compounds can lead to significant changes in their physicochemical properties, such as solubility, dissolution rate, chemical stability, and bioavailability . Therefore, factors such as humidity and temperature could potentially influence the action, efficacy, and stability of Trimethylphloroglucinol.

Analyse Biochimique

Cellular Effects

Trimethylphloroglucinol is used to alleviate pain and spasms in the digestive and biliary tracts . It is thought to exert its effects through smooth muscle relaxation .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Trimethylphloroglucinol at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Transport and Distribution

Information on how Trimethylphloroglucinol is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylphloroglucinol can be synthesized from phloroglucinol through methylation. The process involves the reaction of phloroglucinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of trimethylphloroglucinol often involves the use of sulfuric acid as a catalyst. The process starts with phloroglucinol as the raw material, which undergoes a series of reactions to introduce the methyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylphloroglucinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to phloroglucinol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Phloroglucinol: The parent compound with hydroxyl groups instead of methoxy groups.

1,3,5-Trimethoxybenzene: Another derivative with similar structural features but different functional properties.

Hydroxyquinol (1,2,4-benzenetriol): An isomer of phloroglucinol with hydroxyl groups in different positions.

Pyrogallol (1,2,3-benzenetriol): Another isomer with distinct chemical behavior.

Uniqueness: Trimethylphloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and stability compared to phloroglucinol, making it more suitable for certain pharmaceutical applications .

Propriétés

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSXKSWDLYJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196258 | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-03-0 | |

| Record name | Trimethylphloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

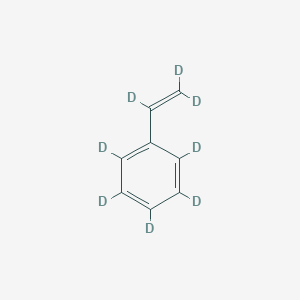

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action remains unclear, research suggests that Trimethylphloroglucinol might exert its antispasmodic effect by decreasing the sensitivity of smooth muscle contractile proteins to calcium. [] Further research is needed to fully elucidate its interaction with molecular targets and downstream effects.

A: Trimethylphloroglucinol has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. [, , ]

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors, is widely used for the analysis of Trimethylphloroglucinol. [, , , , , ] Spectrophotometric methods have also been explored for its quantification. []

A: Studies indicate that Trimethylphloroglucinol exhibits degradation under oxidative conditions (exposure to hydrogen peroxide), while showing better stability under acidic, basic, and thermal stress. [, ]

ANone: The provided research papers mainly focus on analytical methods and do not provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Trimethylphloroglucinol.

A: While Trimethylphloroglucinol is generally considered safe, there have been isolated case reports of severe allergic reactions (anaphylaxis) associated with its use. [, ]

A: Research has explored the effects of Trimethylphloroglucinol on colonic motility in both animal models (dogs) [] and human clinical studies. [, ]

A: Clinical trials have shown that Trimethylphloroglucinol, often in combination with phloroglucinol, can reduce pain associated with IBS. [, , , ]

A: Analytical method validation for Trimethylphloroglucinol involves assessing parameters like linearity, accuracy, precision, system suitability, specificity, and robustness to ensure the reliability and accuracy of the method. [, , ]

A: A common synthesis route for Trimethylphloroglucinol involves a multi-step process starting with the nitration of mesitylene, followed by reduction, dinitration, another reduction step, and finally hydrolysis. []

A: Trimethylphloroglucinol has shown potential as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in areas like filtration and separation technologies. [] Additionally, it has been investigated for its potential antiglycation properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)